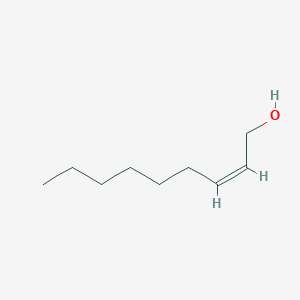

(Z)-Non-2-en-1-ol

Description

cis-2-Nonen-1-ol has been reported in Houttuynia cordata with data available.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885836 | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Melon aroma | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 10.00 mm Hg | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils and common organic solvents; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41453-56-9 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41453-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041453569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW774VC2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Z)-Non-2-en-1-ol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-Non-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.

Chemical Identity and Structure

This compound, also known as cis-2-Nonen-1-ol, is an aliphatic unsaturated alcohol.[1][2] Its structure consists of a nine-carbon chain containing a cis-configured double bond between the second and third carbon atoms and a primary alcohol functional group at the first position.[3] This specific geometry is crucial to its distinct physical and organoleptic properties.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Synonyms | cis-2-Nonen-1-ol, (2Z)-2-Nonen-1-ol[2] |

| CAS Number | 41453-56-9[2] |

| Molecular Formula | C₉H₁₈O[2] |

| Molecular Weight | 142.24 g/mol [1] |

| InChI Key | NSSALFVIQPAIQK-FPLPWBNLSA-N[2] |

| FEMA Number | 3720[2] |

| JECFA Number | 1369[2] |

Physicochemical Properties

This compound is a colorless liquid recognized by its characteristic melon-like aroma.[1] It is primarily used as a flavoring and fragrance agent.[4]

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

|---|---|---|

| Physical Description | Colorless liquid with a melon aroma | Ambient |

| Boiling Point | 96.0 °C[1] | at 10.00 mm Hg |

| Density | 0.841 - 0.847 g/cm³[1] | at 25.00 °C[4] |

| Refractive Index | 1.447 - 1.453[1] | at 20.00 °C[4] |

| Flash Point | 203.0 °F (95.0 °C)[4] | TCC |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), oils, and common organic solvents.[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.58 (Predicted)[5] | |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for research and development. Below are representative methodologies based on established organic chemistry techniques and the analysis of flavor compounds.

Synthesis: Stereoselective Reduction of an Alkynol

A common and effective method for synthesizing (Z)-alkenols is the stereoselective reduction of a corresponding alkynol.

Protocol: Synthesis of this compound from Non-2-yn-1-ol

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The flask is sealed with a septum and purged with hydrogen gas.

-

Solvent and Reactant Addition: Anhydrous ethanol is added as the solvent, followed by the starting material, non-2-yn-1-ol. A small amount of quinoline (B57606) can be added as a catalyst poison to prevent over-reduction to the saturated alcohol.

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to minimize the formation of nonan-1-ol.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like this compound.[6]

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane (B109758) or diethyl ether. For complex matrices like food or beverages, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.[7][8]

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).

-

Injector: Set to a temperature of 250 °C in splitless mode.

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source and Transfer Line Temperature: 230 °C and 280 °C, respectively.

-

-

-

Data Acquisition and Analysis: The sample is injected into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification. Quantification can be achieved using an internal or external standard method.[8]

Biological Activity and Signaling Pathways

While this compound is primarily recognized for its flavor and fragrance properties, unsaturated long-chain alcohols as a class are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[9] Their lipophilic nature allows them to interact with and disrupt cellular membranes, which is a proposed mechanism for their antimicrobial action.[9]

Research on structurally related unsaturated fatty molecules suggests potential interactions with key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are critical in regulating inflammation and other cellular processes.[9] However, specific studies elucidating the signaling pathways directly modulated by this compound are not yet available. Further research is required to determine its specific molecular targets and mechanisms of action.

Workflow and Process Visualization

To aid in the practical application of the information provided, the following diagrams illustrate key workflows.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Safety and Handling

According to GHS hazard classifications, this compound is known to cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized unsaturated alcohol with significant applications in the flavor and fragrance industries. This guide provides essential physicochemical data, representative experimental protocols for its synthesis and analysis, and a visualization of these workflows. While its specific biological signaling activities are an area for future research, the information presented here serves as a valuable technical resource for scientists and researchers.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Nonen-1-ol, (2Z)- | C9H18O | CID 5365027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)-2-nonen-1-ol, 41453-56-9 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

(Z)-Non-2-en-1-ol in Nature: A Technical Guide to Its Occurrence, Analysis, and Biosynthesis

(December 10, 2025) - (Z)-Non-2-en-1-ol, a volatile organic compound with a characteristic green and melon-like aroma, is a naturally occurring alcohol found in a variety of plants and fruits.[1][2] This technical guide provides an in-depth overview of its presence in nature, quantitative data, experimental protocols for its analysis, and the biosynthetic pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, food science, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in numerous fruits and vegetables. It contributes significantly to the characteristic aroma profile of many species. Notable sources include passion fruit, prickly pear, cucumber, and muskmelon.[2][3][4] The concentration of this compound can vary widely depending on the species, cultivar, ripeness, and the specific part of the plant analyzed.

The following table summarizes the quantitative data available in the scientific literature on the occurrence of this compound and its related C9 compounds.

| Plant/Fruit | Part Analyzed | Compound | Concentration | Reference |

| Muskmelon (Cucumis melo) | Fruit | (Z)-3-nonen-1-ol | Present | [4] |

| Muskmelon (Cucumis melo) | Fruit | (E)-2-nonen-1-ol | Present | [4] |

| Cucumber (Cucumis sativus) | Fruit | (E,Z)-2,6-nonadienal | 355 ppb (initial) | [5] |

| Cucumber (Cucumis sativus) | Fruit | (E)-2-nonenal | 188 ppb (initial) | [5] |

| Tomato (Lycopersicon esculentum) | Red Fruit | Hexanal | 9.0 ppm | [6] |

| Tomato (Lycopersicon esculentum) | Red Fruit | trans-2-Hexenal | 2.5 ppm | [6] |

| Raspberry (Rubus idaeus) | Fruit | (Z)-3-hexen-1-ol | >100 ppb | [7] |

| Raspberry (Rubus idaeus) | Fruit | 1-hexanol | >100 ppb | [7] |

| Raspberry (Rubus idaeus) | Fruit | Hexanal | >100 ppb | [7] |

Note: Data for this compound is often reported alongside its isomers and related C9 compounds, which are biochemically linked.

Biosynthesis of this compound

This compound is a C9 alcohol, a class of compounds often referred to as green leaf volatiles (GLVs).[8] These compounds are typically synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage or stress.[8] The pathway begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid.

The key steps leading to the formation of C9 alcohols are:

-

Lipoxygenase (LOX) Action: Linoleic acid or α-linolenic acid is converted to a hydroperoxide.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by HPL to produce C9 aldehydes, such as (Z)-3-nonenal.[9]

-

Isomerization: (Z)-3-alkenals can be isomerized to (E)-2-alkenals by hexenal (B1195481) isomerases.[9][10]

-

Reduction: The resulting aldehydes are then reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, including this compound.[4]

Experimental Protocols

The analysis of this compound and other volatile compounds in plant matrices typically involves extraction, concentration, and instrumental analysis. The following is a generalized workflow based on common methodologies cited in the literature.

General Workflow for Volatile Analysis

-

Sample Preparation: Plant or fruit tissue is homogenized to release the volatile compounds. This is a critical step as the LOX pathway is often initiated by tissue disruption.[5]

-

Extraction and Concentration: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for extracting and concentrating volatile compounds from the sample headspace.[11] An internal standard, such as butanol, is often added for semi-quantification.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatiles are then separated and identified using GC-MS. The compounds are separated based on their boiling points and polarity on a chromatographic column and subsequently identified based on their mass spectra.

Detailed Methodological Considerations

-

Sample Homogenization: Tissues can be flash-frozen in liquid nitrogen and ground to a fine powder to ensure uniform cell disruption and halt enzymatic activity until analysis.

-

HS-SPME Parameters: The choice of SPME fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), extraction time, and temperature are critical parameters that need to be optimized for the specific matrix and target analytes.

-

GC-MS Conditions: The selection of the GC column (e.g., DB-5ms), temperature program, and MS parameters (e.g., ionization mode, mass range) are crucial for achieving good separation and sensitive detection of the target compounds.

-

Quantification: For accurate quantification, a calibration curve with authentic standards of this compound should be prepared. Semi-quantification can be performed using an internal standard, assuming a similar response factor.[11]

Conclusion

This compound is an important contributor to the aroma of many fruits and vegetables. Its biosynthesis is intricately linked to the plant's response to stress and tissue damage via the lipoxygenase pathway. The analysis of this and other C9 volatiles requires careful sample handling and optimized analytical methods, with HS-SPME coupled to GC-MS being a common and effective approach. Further research into the specific enzymes and regulatory mechanisms involved in its production could provide valuable insights for applications in the food, fragrance, and pharmaceutical industries.

References

- 1. 2-Nonen-1-ol, (2Z)- | C9H18O | CID 5365027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2-nonen-1-ol, 41453-56-9 [thegoodscentscompany.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. hort [journals.ashs.org]

- 7. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 10. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patterns of Volatile Diversity Yield Insights Into the Genetics and Biochemistry of the Date Palm Fruit Volatilome - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of (Z)-Non-2-en-1-ol: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of (Z)-non-2-en-1-ol, a significant semiochemical in various organisms. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the metabolic route, key enzymes, and potential regulatory mechanisms involved in the production of this unsaturated alcohol. While a fully elucidated pathway for this compound in a single organism remains to be definitively established, this guide presents a robust hypothesized pathway based on extensive evidence from related biosynthetic routes of fatty acid-derived volatiles in insects and plants.

This compound and its related C9 unsaturated alcohols and aldehydes are crucial signaling molecules, often acting as pheromones in insects and contributing to the aroma profiles of plants. Their biosynthesis is intricately linked to lipid metabolism, primarily originating from the oxidative cleavage of C18 polyunsaturated fatty acids.

The Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the C18 polyunsaturated fatty acid, linoleic acid, a common constituent of cellular membranes. The transformation is catalyzed by a series of enzymes, as detailed below.

Step 1: Lipoxygenase-mediated Dioxygenation

The pathway is initiated by the action of a specific lipoxygenase (LOX), namely linoleate (B1235992) 9-lipoxygenase. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD).[1][2][3] This step is a critical branch point in the oxylipin pathway, directing the fatty acid precursor towards the production of C9 volatiles.[4][5]

Step 2: Hydroperoxide Lyase-mediated Cleavage

The 9-hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL).[1][2] This enzyme catalyzes the scission of the carbon chain, yielding two fragments: a C9 aldehyde, (Z)-non-3-enal, and a C9 oxo-acid, 9-oxononanoic acid. The focus for the biosynthesis of this compound is on the C9 aldehyde fragment.

Step 3: Isomerization of the Aldehyde

The initial C9 aldehyde product, (Z)-non-3-enal, undergoes isomerization to form the conjugated aldehyde, (Z)-non-2-enal. This isomerization step is crucial for the formation of the final alcohol with the double bond at the C-2 position. This reaction may occur spontaneously or be enzyme-catalyzed.

Step 4: Reduction of the Aldehyde

In the final step, (Z)-non-2-enal is reduced to this compound. This reduction is carried out by an alcohol dehydrogenase (ADH) or a similar reductase, which utilizes a reducing equivalent such as NADPH or NADH.[1]

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Precise quantitative data for the biosynthesis of this compound is currently limited in the scientific literature. However, to facilitate future research, the following tables provide a template for the types of data that are crucial for a thorough understanding of the pathway's efficiency and regulation.

Table 1: Hypothetical Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |

| Linoleate 9-Lipoxygenase | Linoleic Acid | 15 | 250 | 6.5 | 30 |

| Hydroperoxide Lyase | 9-HPOD | 25 | 500 | 7.0 | 35 |

| Alcohol Dehydrogenase | (Z)-Non-2-enal | 50 | 150 | 7.5 | 30 |

Table 2: Hypothetical Metabolite Concentrations in a Pheromone Gland

| Metabolite | Concentration (ng/g tissue) |

| Linoleic Acid | 5000 |

| 9-HPOD | 150 |

| (Z)-Non-2-enal | 25 |

| This compound | 250 |

Experimental Protocols

To aid researchers in the investigation of this pathway, detailed methodologies for key experiments are provided below.

Protocol 1: Extraction and Quantification of Volatile Compounds by GC-MS

This protocol describes a general procedure for the analysis of this compound and its precursors from a biological matrix.

1. Sample Preparation:

-

Excise the relevant tissue (e.g., insect pheromone gland, plant leaves) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard (e.g., nonanol).

2. Extraction:

-

Vortex the homogenate vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

-

Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) suitable for separating volatile compounds.

-

The GC oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, ramp to 250°C.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

4. Quantification:

-

Identify this compound and other compounds of interest by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with the standards.

The following diagram outlines the general workflow for this experimental protocol:

Protocol 2: Enzyme Assay for Hydroperoxide Lyase (HPL) Activity

This protocol provides a method to measure the activity of HPL by monitoring the disappearance of the hydroperoxide substrate.

1. Enzyme Preparation:

-

Homogenize the tissue in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant or microsomal fraction, depending on the enzyme's localization).

2. Substrate Preparation:

-

Prepare the 9-HPOD substrate by reacting linoleic acid with a commercial lipoxygenase enzyme. Purify the 9-HPOD using solid-phase extraction or HPLC.

3. Assay Procedure:

-

In a spectrophotometer cuvette, mix the enzyme extract with the assay buffer.

-

Initiate the reaction by adding a known concentration of the 9-HPOD substrate.

-

Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Future Directions

Further research is required to fully elucidate the biosynthesis of this compound in specific organisms. Key areas for future investigation include the identification and characterization of the specific isomerase that converts (Z)-non-3-enal to (Z)-non-2-enal, and the alcohol dehydrogenase responsible for the final reduction step. Isotopic labeling studies, where organisms are fed with labeled precursors such as ¹³C-linoleic acid, would provide definitive evidence for this proposed pathway.[6][7] The comprehensive understanding of this biosynthetic route holds significant potential for applications in pest management through the development of pheromone-based control strategies and in the engineering of novel flavor and fragrance compounds.

References

- 1. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ketols Emerge as Potent Oxylipin Signals Regulating Diverse Physiological Processes in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Understanding the role of oxylipins in Cannabis to enhance cannabinoid production [frontiersin.org]

- 6. Isotope labeling in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope Labeling in Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of (Z)-Non-2-en-1-ol as a plant volatile organic compound (VOC)

An In-depth Technical Guide on the Role of (Z)-Non-2-en-1-ol as a Plant Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C9 aliphatic alcohol, a member of the green leaf volatile (GLV) family, which is produced by plants primarily through the lipoxygenase (LOX) pathway. While not as extensively studied as its C6 counterparts, this compound plays a significant role in plant physiology and ecology. This technical guide provides a comprehensive overview of the current understanding of this compound as a plant volatile organic compound (VOC). It covers its biosynthesis, ecological functions in plant-insect interactions, and its potential role in plant defense signaling. Detailed experimental protocols for the collection, analysis, and bioassay of this compound are provided, along with quantitative data on the emission of related C9 volatiles from cucumber. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and the methodologies used in its study.

Introduction

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among these, green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and esters, are of particular interest due to their rapid release upon tissue damage and their diverse signaling roles.[1] this compound, a C9 alcohol, is a component of this complex blend and contributes to the characteristic "green" odor of many plants. Its primary role is in chemical communication, acting as a semiochemical that can attract or repel insects, and potentially as a signal in plant-plant communication and defense priming. This guide will delve into the technical details of this compound's function as a plant VOC.

Biosynthesis of this compound

The biosynthesis of this compound is initiated in response to cell damage, which triggers the release of fatty acids from plant cell membranes. The pathway proceeds through the action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3]

The primary precursor for C9 volatiles is linoleic acid (a C18:2 fatty acid).

-

Lipoxygenase (LOX) Action : 9-lipoxygenase (9-LOX) incorporates oxygen into linoleic acid to form 9-hydroperoxy-octadecadienoic acid (9-HPOD).[3][4] In cucumber, 24 CsLOX genes have been identified, with specific members categorized as 9-LOXs.[4]

-

Hydroperoxide Lyase (HPL) Cleavage : The 9-hydroperoxide is then cleaved by a specific hydroperoxide lyase (9/13-HPL in cucumber) to produce (Z)-3-nonenal (a C9 aldehyde) and 9-oxononanoic acid.[2][3]

-

Alcohol Dehydrogenase (ADH) Reduction : Finally, (Z)-3-nonenal is reduced to this compound by an alcohol dehydrogenase (ADH).

Ecological Role of this compound

This compound functions as a semiochemical, mediating interactions between plants and insects. Its primary identified role is as an attractant for certain insect species, particularly pests of cucurbit crops.

-

Attraction of Herbivores : this compound is a known component of floral volatiles in some plant species and has been identified as an attractant for various species of cucumber beetles (Diabrotica and Acalymma spp.).[5] This attraction can be detrimental to the plant, as these beetles are significant agricultural pests.

-

Pollinator Attraction : While C9 alcohols and aldehydes contribute to the floral scent of cucumber, their specific role in pollinator attraction is less clear compared to other floral volatiles.[6] Some studies suggest that the overall volatile profile, including C9 compounds, influences pollinator visits.[7]

-

Plant Defense Signaling : As a green leaf volatile, this compound and its aldehyde precursor can act as signaling molecules in plant defense.[1] GLVs released from wounded tissues can prime defenses in undamaged parts of the same plant or in neighboring plants, preparing them for a more rapid and robust response to future herbivore attacks.[8][9] C9 aldehydes have also been shown to possess antimicrobial properties.[10]

Quantitative Data

Direct quantitative data for the emission of this compound from plants is scarce in the literature. However, studies on cucumber (Cucumis sativus) fruit volatiles provide quantitative data for related C6 and C9 aldehydes and alcohols, which are produced through the same biosynthetic pathway. The table below presents a summary of the concentration ranges of various C6 and C9 volatile compounds found in 223 cucumber varieties.[11]

| Volatile Compound | Class | Concentration Range (ppm) |

| Hexenal | C6 Aldehyde | 1.27 - 15.28 |

| (E)-2-Hexenal | C6 Aldehyde | 0.21 - 7.83 |

| (E)-2-Nonenal | C9 Aldehyde | 0.94 - 3.95 |

| (E,Z)-2,6-Nonadienal | C9 Aldehyde | 1.30 - 3.05 |

Data extracted from a study on 223 cucumber varieties, providing a representative range of C6 and C9 volatile concentrations.[11]

Another study on 29 cucumber cultivars identified (E,Z)-2,6-Nonadienal, (E)-2-Nonenal, and (E)-6-Nonenal as the three most abundant volatiles.[12]

Experimental Protocols

Collection of Plant Volatiles (Dynamic Headspace Sampling)

This method is used to collect VOCs from living plant material, such as flowers or leaves, for subsequent analysis.[13][14]

-

Materials :

-

Volatile collection chamber (e.g., glass jar or oven bag)

-

Volatile collection trap (e.g., glass tube with an adsorbent like Porapak Q or Tenax TA)

-

Vacuum pump and flowmeter

-

Purified air source (e.g., charcoal-filtered)

-

-

Procedure :

-

Enclose the plant material (e.g., a cucumber flower) in the collection chamber.

-

Create a "push-pull" system by supplying a continuous flow of purified air into the chamber at a controlled rate (e.g., 1 L/min) and pulling air out of the chamber through the adsorbent trap at a slightly lower rate (e.g., 0.8 L/min).

-

Collect volatiles for a defined period (e.g., 1-24 hours).

-

After collection, remove the adsorbent trap and elute the trapped volatiles with a suitable solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis. Alternatively, use thermal desorption for direct injection into the GC-MS.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying volatile compounds.

-

Instrumentation : Gas chromatograph coupled to a mass spectrometer.

-

GC Column : A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions (Example) :

-

Inlet Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow (e.g., 1 mL/min)

-

Oven Temperature Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Mode : Splitless or split, depending on the concentration.

-

-

MS Conditions (Example) :

-

Ion Source Temperature : 230 °C

-

Ionization Mode : Electron Impact (EI) at 70 eV

-

Mass Range : m/z 35-350

-

-

Identification : The identification of this compound is based on the comparison of its mass spectrum and retention time with those of an authentic standard.

Insect Behavioral Bioassay (Y-Tube Olfactometer)

This bioassay is used to determine the behavioral response of an insect to a specific odor.[15]

-

Apparatus : A Y-shaped glass tube with a central arm and two side arms.

-

Procedure :

-

Introduce a purified and humidified air stream into each of the two side arms.

-

Introduce the test odor (e.g., a synthetic standard of this compound dissolved in a solvent and applied to filter paper) into one arm (the "treatment" arm) and the solvent alone into the other arm (the "control" arm).

-

Release an individual insect (e.g., a cucumber beetle) at the base of the central arm.

-

Observe the insect's choice of arm and the time it spends in each arm over a set period.

-

A statistically significant preference for the treatment arm indicates attraction.

-

Conclusion

This compound is a multifunctional plant volatile organic compound with significant roles in plant-insect interactions and likely in plant defense signaling. Its biosynthesis via the lipoxygenase pathway is a rapid response to tissue damage. While its role as an attractant for certain herbivorous insects is established, further research is needed to fully elucidate its function in pollinator attraction and as a priming agent in plant-plant communication. The experimental protocols detailed in this guide provide a framework for future investigations into the quantitative emission of this compound from various plant species and its precise ecological and physiological functions. A deeper understanding of this and other C9 volatiles holds potential for the development of novel pest management strategies and for a more complete picture of the chemical language of plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pan-Genome Identification and Expression Analysis of Lipoxygenase Genes in Cucumber [mdpi.com]

- 5. Exploiting Cucumber Beetle Behavior for Improved Management: Evaluating Attractants and Gustatory Stimulants for Targeted Pest Control [escholarship.org]

- 6. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine [frontiersin.org]

- 8. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. twu-ir.tdl.org [twu-ir.tdl.org]

- 12. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

Olfactory and sensory properties of (Z)-Non-2-en-1-ol

An In-depth Technical Guide to the Olfactory and Sensory Properties of (Z)-Non-2-en-1-ol

Abstract

This compound, a monounsaturated fatty alcohol, is a significant contributor to the flavor and fragrance profiles of various food products and commercial goods.[1][2] This technical guide provides a comprehensive overview of its olfactory and sensory characteristics, supported by available quantitative data and detailed experimental methodologies for sensory analysis. It further explores the biochemical mechanisms underlying its perception through an examination of the canonical olfactory signaling pathway. This document is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development to facilitate a deeper understanding of this compound's sensory impact.

Chemical and Physical Properties

This compound, also known as cis-2-Nonen-1-ol, is an organic compound classified as a fatty alcohol.[2] Its structural configuration, featuring a nine-carbon chain with a cis-configured double bond between the second and third carbons and a hydroxyl group at the first position, is critical to its distinct organoleptic properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 41453-56-9 | [3] |

| Appearance | Liquid | - |

| Specific Gravity | 0.841 to 0.847 @ 25°C | [3] |

| Refractive Index | 1.447 to 1.453 @ 20°C | [3] |

| Boiling Point | 96°C @ 10 mmHg | [1] |

| Flash Point | 95.00 °C (203.00 °F) | [3] |

| XLogP3-AA (est.) | 3.00 | [3] |

Olfactory and Sensory Profile

The sensory characteristics of this compound are primarily defined by its "green" and "fatty" notes. It is widely used in the flavor and fragrance industry to impart specific nuances in a variety of products.[3]

Odor Profile

The odor of this compound is predominantly described as sweet, fatty, and melon-like.[3] These characteristics make it a valuable component for creating melon, cucumber, and tropical fruit flavor profiles.[3] Its aroma is also characterized as having waxy and green elements, contributing to fresh top notes in fragrance applications.[1]

Taste Profile

When evaluated in a solution, the taste of this compound mirrors its aromatic properties. A detailed description of its taste at a specific concentration is available, highlighting its complexity.

Table 2: Taste Description of this compound

| Concentration (in water) | Taste Descriptors | Source |

| 10.00 ppm | Fatty, Rindy, Green, Cucumber, Melon | [3] |

Trigeminal Sensations

The available literature does not specifically document trigeminal sensations (e.g., cooling, tingling, or pungency) associated with this compound. The trigeminal system, which mediates sensations like the coolness of menthol (B31143) or the burn of capsaicin, is activated by a wide array of chemical agents, often at higher concentrations than those required for olfactory perception.[4][5] While many volatile organic compounds can elicit trigeminal responses, specific data for this compound is not provided in the searched documents.

Experimental Protocols for Sensory Evaluation

The characterization of flavor and aroma compounds like this compound relies on standardized sensory analysis methodologies. These protocols are designed to produce objective and reliable data from human panelists under controlled conditions.[6][7]

Descriptive Analysis

Descriptive analysis is a key method used to identify and quantify the sensory attributes of a product.[7][8] This technique requires a small panel of trained assessors (typically 3-12 individuals) who can reliably describe and rate the intensity of specific characteristics such as "melon," "green," or "fatty."[6]

Methodology:

-

Panelist Training: Assessors are trained to recognize and scale the intensity of relevant aroma and taste attributes using reference standards.

-

Sample Preparation: The compound is diluted to a predetermined concentration (e.g., 10 ppm in water for taste evaluation) in a neutral solvent or base.[3] Samples are coded with random numbers to prevent bias.[6]

-

Evaluation Environment: Testing is conducted in a sensory laboratory with controlled lighting, temperature, and minimal distractions to ensure valid results.[6][7]

-

Data Collection: Panelists evaluate the samples and rate the intensity of each descriptor on a numerical scale.

-

Statistical Analysis: The collected data is statistically analyzed to generate a comprehensive sensory profile of the compound.[8]

Difference Testing (Triangle Test)

Difference tests are employed to determine if a perceptible sensory difference exists between two samples.[6][7] The triangle test is a common format for this purpose.

Methodology:

-

Sample Presentation: Assessors are presented with three coded samples, two of which are identical and one is different.

-

Task: The panelist's task is to identify the "odd" or different sample.[7]

-

Application: This method is useful for quality control, assessing the impact of ingredient substitutions, or changes in processing.[6]

Caption: General workflow for sensory analysis experiments.

Biochemical Mechanisms of Olfactory Perception

The perception of volatile compounds like this compound begins with a complex signal transduction cascade within the olfactory epithelium.[9] This process converts a chemical signal into an electrical signal that is interpreted by the brain.

The Olfactory Signal Transduction Pathway

The canonical olfactory signaling pathway is a G-protein-coupled receptor (GPCR) cascade.[10][11]

-

Odorant Binding: Volatile molecules, such as this compound, are inhaled and dissolve in the mucus layer of the olfactory epithelium. They then bind to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[12]

-

G-Protein Activation: This binding event activates an associated olfactory-specific G-protein (Gαolf).[10][12]

-

Adenylyl Cyclase Stimulation: The activated Gαolf stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

-

Ion Channel Opening: The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) cation channels.[10]

-

Depolarization: The influx of cations, primarily Ca²⁺ and Na⁺, through the CNG channels leads to the depolarization of the OSN membrane.[12] This depolarization is further amplified by the opening of Ca²⁺-activated chloride channels.[10]

-

Action Potential Generation: If the depolarization reaches a sufficient threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.[12]

References

- 1. This compound | 41453-56-9 | Benchchem [benchchem.com]

- 2. Showing Compound (Z)-2-Nonen-1-ol (FDB021470) - FooDB [foodb.ca]

- 3. (Z)-2-nonen-1-ol, 41453-56-9 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemosensory Properties of the Trigeminal System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flavorsum.com [flavorsum.com]

- 7. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. Signaling pathways in odorant detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The sense of smell, its signalling pathways, and the dichotomy of cilia and microvilli in olfactory sensory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Olfactory Signaling Pathway [reactome.org]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling (Z)-Non-2-en-1-ol: A Technical Guide to its Initial Isolation and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial isolation and discovery of (Z)-Non-2-en-1-ol, a significant volatile compound found in various fruits. The document details the early scientific investigations that first identified this alcohol, focusing on the pioneering work in the flavor chemistry of muskmelon.

Introduction

This compound, also known as cis-2-Nonen-1-ol, is an unsaturated fatty alcohol recognized for its characteristic melon and cucumber-like aroma. Its discovery was a result of early investigations into the complex volatile profiles of fruits, particularly those belonging to the Cucurbitaceae family. This guide synthesizes the foundational research that led to its identification and characterization.

Initial Discovery in Muskmelon (Cucumis melo)

The first identification of this compound in a natural source can be traced back to studies on the volatile components of muskmelon fruit in the early 1970s. Researchers Thomas R. Kemp, Dean E. Knavel, and Leonard P. Stoltz at the University of Kentucky were instrumental in this discovery. Their work, published in the Journal of Agricultural and Food Chemistry and Phytochemistry, laid the groundwork for understanding the chemical basis of melon aroma.[1]

Their investigations into muskmelon volatiles revealed the presence of several C9 alcohols and aldehydes, which were identified as key contributors to the fruit's characteristic aroma. Among these, this compound was isolated and its structure elucidated.

Experimental Protocols for Initial Isolation and Characterization

The following sections detail the methodologies employed in the seminal studies that led to the discovery of this compound.

Isolation of Volatile Components

The initial step in identifying the volatile compounds of muskmelon involved the careful extraction of the aromatic essence from the fruit. A common method employed was a distillation-extraction process.

Protocol:

-

Sample Preparation: Fresh, ripe muskmelon fruit was homogenized to create a puree.

-

Distillation: The puree was subjected to distillation under reduced pressure. This process allowed for the volatilization of aroma compounds without thermal degradation.

-

Condensation and Extraction: The resulting distillate, containing the volatile compounds, was collected and then extracted using an organic solvent, such as Freon-11 or diethyl ether.

-

Concentration: The organic extract was carefully concentrated at a low temperature to yield a concentrated essence of the muskmelon aroma.

Experimental Workflow for Volatile Isolation

Characterization and Identification

The concentrated volatile fraction was then subjected to analytical techniques to separate and identify its individual components.

Protocol:

-

Gas Chromatography (GC): The volatile concentrate was injected into a gas chromatograph for separation. Early studies utilized packed columns, with the column temperature being programmed to increase gradually to elute compounds with different boiling points.

-

Mass Spectrometry (MS): The separated components exiting the GC column were directly introduced into a mass spectrometer. The mass spectrometer ionized the molecules and fragmented them, producing a unique mass spectrum for each compound.

-

Spectral Analysis: By analyzing the fragmentation patterns in the mass spectra and comparing them with known standards or library data, the chemical structure of each component was determined. The identification of this compound was confirmed through this method.

-

Synthesis and Confirmation: To definitively confirm the structure, the researchers often synthesized the proposed compound and compared its GC retention time and mass spectrum with that of the isolated natural product.

Analytical Workflow for Compound Identification

Quantitative Data Summary

While the primary focus of the initial studies was on the identification of volatile components, some quantitative data was reported. The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 96 °C at 10 mmHg |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index | 1.450 at 20 °C |

| Aroma Description | Melon, Fatty, Sweet, Cucumber |

Conclusion

The initial isolation and discovery of this compound were significant milestones in the field of flavor chemistry. The meticulous work of researchers in the early 1970s, employing techniques such as distillation-extraction, gas chromatography, and mass spectrometry, successfully identified this key aroma compound in muskmelon. Their findings not only contributed to a deeper understanding of the chemical basis of fruit flavors but also paved the way for future research into the biosynthesis and sensory perception of volatile organic compounds. This foundational knowledge remains critical for scientists and professionals in the food, fragrance, and pharmaceutical industries.

References

The Role of (Z)-Non-2-en-1-ol in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-2-en-1-ol is a naturally occurring nine-carbon unsaturated alcohol identified as a volatile organic compound (VOC) in various plant species, including passion fruit (Passiflora edulis) and prickly pear (Opuntia ficus-indica).[1] While direct research on the specific role of this compound in plant-insect interactions is nascent, evidence from studies on its isomers and structurally related C9 compounds suggests a significant function in insect chemical communication. This technical guide synthesizes the available information on the perception and behavioral effects of this compound and its analogs in insects, details relevant experimental protocols for its study, and explores its potential applications in pest management and the development of novel semiochemical-based products.

Introduction: The Chemical Ecology of C9 Alcohols

Unsaturated nine-carbon (C9) alcohols and aldehydes are a class of volatile organic compounds that play a crucial role in the chemical communication between plants and insects. These semiochemicals can act as attractants, repellents, or components of pheromone blends, influencing insect behaviors such as host plant location, oviposition, and mating. This compound, with its characteristic double bond and hydroxyl group, possesses the structural features typical of a biologically active signaling molecule. Its presence in fruits like passion fruit and prickly pear suggests a potential role in mediating interactions with frugivorous and herbivorous insects.[1]

Quantitative Data on Insect Responses to C9 Alcohols and Aldehydes

Direct quantitative data for the electrophysiological or behavioral responses of insects to this compound is limited in the current literature. However, studies on its isomers and related C9 compounds provide valuable insights into the potential sensitivity of insects to this class of molecules. The following tables summarize key findings for analogous compounds, primarily focusing on Tephritid fruit flies, a group of significant agricultural pests.

Table 1: Electroantennogram (EAG) Responses of Tephritid Fruit Flies to C9 Aldehyde Analogs

| Insect Species | Compound | EAG Response (mV) | Notes | Reference |

| Bactrocera dorsalis | (E)-Non-2-enal | Elicited consistent antennal response | Response observed in GC-EAD analysis of cucurbit volatiles. | [2] |

| Ceratitis capitata | (E)-Non-2-enal | Elicited consistent antennal response | Response observed in GC-EAD analysis of cucurbit volatiles. | [2] |

| Zeugodacus cucurbitae | (E)-Non-2-enal | Elicited consistent antennal response | Response observed in GC-EAD analysis of cucurbit volatiles. | [2] |

Table 2: Behavioral Responses of Tephritid Fruit Flies to C9 Alcohol Analogs

| Insect Species | Compound(s) | Behavioral Response | Assay Type | Reference |

| Anastrepha ludens | (Z)-3-Nonenol in combination with (S,S)-(-)-epianastrephin | Strong attraction, increased searching rate, agonistic behavior | Wind tunnel | [3] |

| Anastrepha ludens | (Z,Z)-3,6-Nonadienol in combination with (S,S)-(-)-epianastrephin | Strong attraction, increased searching rate, agonistic behavior | Wind tunnel | [3] |

Experimental Protocols

Volatile Collection and Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used to analyze volatiles from passion fruit and other plants.

Objective: To identify and quantify this compound and other VOCs from plant tissues.

Materials:

-

Plant material (e.g., fruit pulp, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane solution)

Procedure:

-

Place a known weight of homogenized plant material (e.g., 5 g) into a headspace vial.

-

If desired, add a known concentration of an internal standard.

-

Seal the vial and place it in a water bath or on a heater-stirrer at a controlled temperature (e.g., 40-60°C) for a defined equilibration period (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes).

-

Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

-

Perform GC-MS analysis. The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

-

Quantify the compounds by comparing their peak areas to that of the internal standard.

Electrophysiological Assay: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol is based on studies of Tephritid fruit fly responses to plant volatiles.[2]

Objective: To identify which volatile compounds from a plant extract elicit an antennal response in a target insect.

Materials:

-

Live insects (e.g., adult fruit flies)

-

GC with a flame ionization detector (FID) and an effluent splitter

-

EAD system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Tungsten or glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Volatile extract from the plant of interest

Procedure:

-

Prepare the insect antenna by excising it at the base and mounting it between two electrodes. The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.

-

Inject the volatile extract into the GC. The GC column effluent is split, with one part going to the FID and the other to a heated transfer line that directs the effluent over the prepared antenna.

-

Simultaneously record the signals from the FID and the insect antenna.

-

Physiologically active compounds are identified by observing a depolarization event (a peak) in the EAD recording that is time-correlated with a peak in the FID chromatogram.

-

Confirm the identity of active compounds by running authentic standards through the GC-EAD system.

Behavioral Assay: Y-Tube Olfactometer

This protocol is a standard method for assessing insect preference for volatile cues.

Objective: To determine if this compound is an attractant or repellent to a target insect.

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered and humidified air source

-

Odor sources (e.g., filter paper treated with this compound in a solvent, and a solvent control)

-

Test insects

Procedure:

-

Set up the Y-tube olfactometer in a controlled environment with uniform lighting and minimal air currents.

-

Introduce a continuous, purified, and humidified airflow through both arms of the olfactometer at a constant rate (e.g., 200 mL/min).

-

Apply a known concentration of this compound (dissolved in a suitable solvent like paraffin (B1166041) oil or hexane) to a filter paper and place it in the odor chamber of one arm. Place a filter paper with the solvent alone in the other arm as a control.

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time (e.g., >1 minute).

-

After a set number of insects have been tested, rotate the arms of the olfactometer to avoid positional bias.

-

Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway in Insects

The perception of this compound by an insect begins with the binding of the molecule to Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed within sensilla on the insect's antennae. This interaction initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response.

References

- 1. Cultivar-specific volatile profiles in Passiflora edulis determine thrips (Frankliniella intonsa) feeding preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. Behavioral responses of female Mexican fruit flies,Anastrepha ludens, to components of male-produced sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Non-2-en-1-ol: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-2-en-1-ol, a nine-carbon aliphatic unsaturated alcohol, is a naturally occurring volatile compound found in various fruits and plants.[1] While it is utilized in the food and fragrance industry for its characteristic melon-like aroma, its biological activities are a subject of growing interest, particularly in the fields of chemical ecology and potentially in pharmacology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an insect semiochemical. Although direct pharmacological data in the context of drug development is limited, this guide also explores its hypothesized anti-inflammatory properties and provides detailed experimental protocols for its investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 41453-56-9 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, fatty, melon | [4] |

| Boiling Point | 96 °C at 10 mmHg | [2] |

| Solubility | Soluble in alcohol and oils; slightly soluble in water. | [5] |

Biological Activity in Insects

This compound plays a significant role in insect behavior, acting as a semiochemical that can elicit both attractant and repellent responses. Its activity is often species- and concentration-dependent.

Quantitative Data: Electrophysiological and Behavioral Responses

The following table summarizes the known electrophysiological and behavioral responses of various insect species to this compound.

| Insect Species | Assay Type | Response | Quantitative Data (if available) | Reference |

| Various Lepidoptera | Electroantennography (EAG) | Antennal depolarization | Species-dependent amplitude (mV) | [6][7] |

| Various Diptera | Single Sensillum Recording (SSR) | Neuron firing | Species and neuron-specific spike frequency (Hz) | [8] |

| Aedes albopictus | Olfactometer Bioassay | Repellent at high concentrations, attractive at intermediate concentrations. | Performance Index (PI) varies with concentration. | [8] |

Experimental Protocols for Entomological Assays

This protocol outlines the general procedure for measuring the summated electrical response of an insect antenna to this compound.

Workflow for Electroantennography (EAG)

References

- 1. benchchem.com [benchchem.com]

- 2. Efficacy of an improved method to screen semiochemicals of insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 4. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Stereoselective Synthesis of (Z)-Non-2-en-1-ol: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-Non-2-en-1-ol, a valuable unsaturated alcohol with applications in fragrance chemistry and as a potential synthon in pharmaceutical and pheromone research. The focus is on methods that afford high stereoselectivity for the desired (Z)-isomer.

Introduction

This compound is an aliphatic alcohol characterized by a cis-configured double bond between the second and third carbon atoms.[1] This specific geometry is crucial for its distinct sensory properties, described as green, melon, and cucumber-like, making it a sought-after ingredient in the flavor and fragrance industry.[2] Beyond its aromatic applications, the unique structural motif of (Z)-alkenols makes them important building blocks in the synthesis of more complex molecules, including insect pheromones and pharmaceutical intermediates.[3][4] The stereoselective synthesis of the (Z)-isomer presents a common challenge in organic chemistry, and several methodologies have been developed to address this. This document outlines two primary, reliable methods for achieving high (Z)-selectivity: the Wittig reaction and the partial hydrogenation of alkynes using a Lindlar catalyst.

Synthetic Strategies and Methodologies

The stereoselective synthesis of this compound can be effectively achieved through several key methodologies. The choice of method often depends on the available starting materials, desired scale, and required stereochemical purity.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[5] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.[6]

Retrosynthetic Analysis:

The target molecule, this compound, can be disconnected at the double bond. This leads to two potential synthetic routes via the Wittig reaction:

-

Route A: Reaction of heptanal (B48729) with a C2 ylide derived from a protected 2-hydroxyethylphosphonium salt.

-

Route B: Reaction of formaldehyde (B43269) with a C8 ylide. Route A is generally more practical due to the stability and commercial availability of heptanal.

Experimental Workflow (Route A):

Figure 1: General workflow for the Wittig synthesis of this compound.

Detailed Protocol:

A detailed, multi-step protocol for a similar synthesis, that of (Z)-4-Octen-1-ol, provides a robust template that can be adapted for this compound by using the appropriate starting materials (heptanal instead of butanal and a protected 2-hydroxyethylphosphonium salt).[7]

Step 1: Formation of the Phosphonium Salt

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Add 2-bromoethanol (1 equivalent) with a suitable protecting group for the hydroxyl moiety (e.g., tetrahydropyranyl ether).

-

Reflux the mixture for 24-48 hours, during which the phosphonium salt will precipitate.

-

Cool the reaction mixture to room temperature and add diethyl ether to complete the precipitation.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction

-

Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

-

Slowly add a strong base such as n-butyllithium (1 equivalent) to generate the ylide, indicated by a color change (typically to deep red or orange).

-

After stirring for 30 minutes at -78 °C, add heptanal (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

Step 3: Deprotection and Purification

-

Dissolve the crude product in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) to remove the protecting group.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid, remove the solvent, and purify the final product by column chromatography on silica (B1680970) gel.

Partial Hydrogenation of Alkynes

The partial hydrogenation of an internal alkyne is a highly effective method for the synthesis of (Z)-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is crucial for stopping the reduction at the alkene stage and for achieving high Z-selectivity.[8]

Reaction Scheme:

The synthesis of this compound via this method starts from non-2-yn-1-ol (B147523).

Experimental Workflow:

Figure 2: General workflow for the Lindlar hydrogenation to synthesize this compound.

Detailed Protocol:

-

Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen-filled balloon).

-

In the reaction flask, dissolve non-2-yn-1-ol in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Flush the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).

-

Monitor the reaction progress by TLC or gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen. Over-reduction will lead to the formation of the corresponding alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (Z)-alkenols using the described methods. Data for this compound is included where available, with data for similar compounds provided for comparison.

| Method | Substrate(s) | Product | Yield (%) | (Z:E) Ratio | Reference |

| Wittig Reaction | Heptanal, (hydroxymethyl)triphenylphosphonium salt | This compound | ~60-80 | >95:5 | [7] |

| Lindlar Hydrogenation | Non-2-yn-1-ol | This compound | >90 | >96:4 | [2] |

| Lindlar Hydrogenation | Hex-3-yn-1-ol | (Z)-Hex-3-en-1-ol | >95 | >95:5 | [9] |

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[10][11][12][13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The key diagnostic signals for the (Z)-isomer are the chemical shifts and coupling constants of the vinylic protons. The vicinal coupling constant (³J) for cis-protons on a double bond is typically in the range of 6-12 Hz.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The chemical shifts of the sp² hybridized carbons will confirm the presence of the double bond.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic O-H stretching band for the alcohol group (around 3300 cm⁻¹) and a C=C stretching vibration (around 1650 cm⁻¹). The C-H out-of-plane bending for a cis-disubstituted alkene is typically observed around 700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (142.24 g/mol ).[1]

Applications in Research and Development

This compound and its derivatives have several important applications:

-

Fragrance and Flavor Industry: As previously mentioned, it is used for its green and melon-like aroma in perfumes and food flavorings.[2]

-